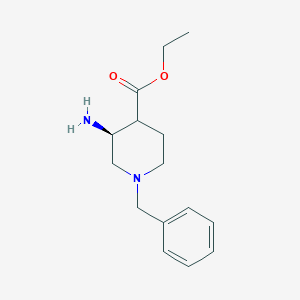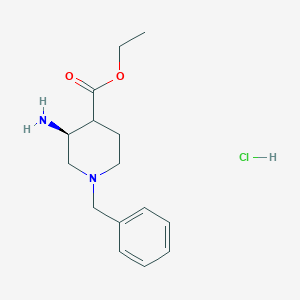
cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride: . This compound is characterized by its molecular structure, which includes a benzyl group attached to a piperidine ring, an amino group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of a corresponding nitro compound: The nitro group on the benzyl ring can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2).
Amination of a piperidine derivative: The piperidine ring can be functionalized with an amino group through reductive amination using ammonia and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Esterification: The carboxylic acid group can be converted to an ethyl ester using ethanol and an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid (Fe/HCl).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, heat.
Reduction: Fe/HCl, H2, Pd/C.
Substitution: AlCl3, R-Cl (where R is an electrophile).
Major Products Formed:
Oxidation: Nitrobenzene.
Reduction: Aniline.
Substitution: Benzyl halides.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It can serve as a ligand for various receptors and enzymes, aiding in the study of biological processes. Medicine: Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism of action depends on the biological context and the molecular targets involved. For example, it may inhibit or activate certain enzymes, leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Ethyl isonipecotate: Similar structure but lacks the benzyl group.
Piperidine-4-carboxylic acid ethyl ester: Similar core structure but without the amino and benzyl groups.
Uniqueness: The presence of the benzyl group and the amino group in cis-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride makes it distinct from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
ethyl (3S)-3-amino-1-benzylpiperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;/h3-7,13-14H,2,8-11,16H2,1H3;1H/t13?,14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTLGHUDAQWNGG-BAGZVPGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(C[C@H]1N)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
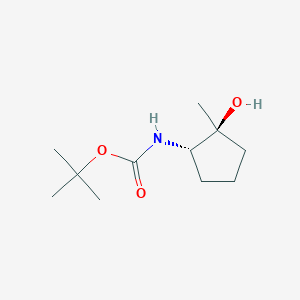
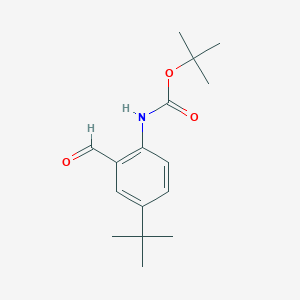
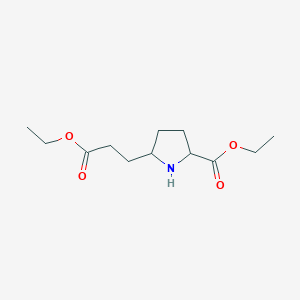
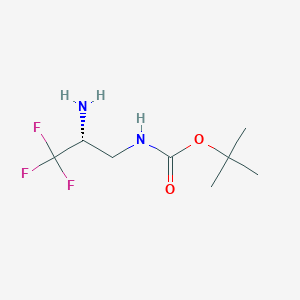
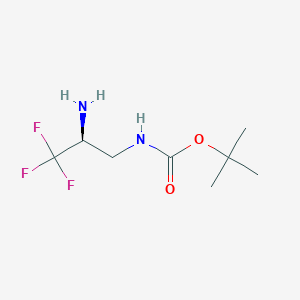
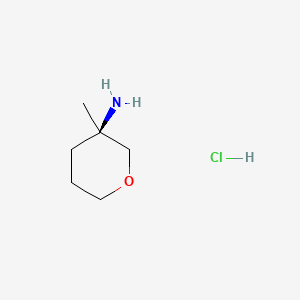

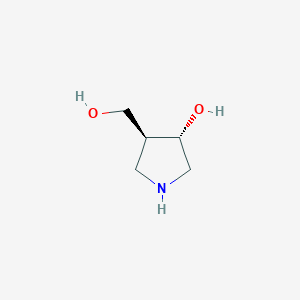
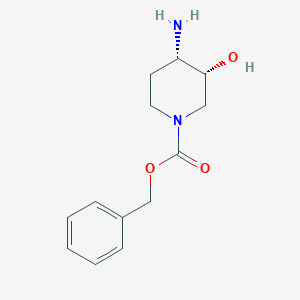
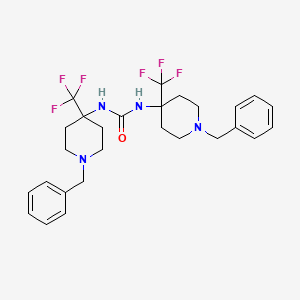
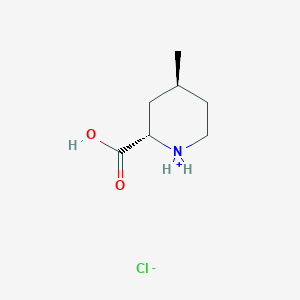
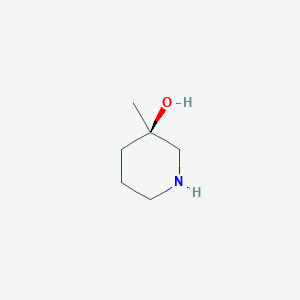
![5-endo-Hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B8189099.png)
